4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid
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Overview
Description
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid is an organic compound with the molecular formula C16H15ClO3 It is characterized by the presence of a chloro group, a hydroxyl group, and two phenyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with benzylmagnesium chloride (Grignard reagent) to form a tertiary alcohol intermediate. This intermediate is then subjected to oxidation to yield the desired product. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-3-oxo-2,3-diphenylbutanoic acid.
Reduction: Formation of 3-hydroxy-2,3-diphenylbutanoic acid.
Substitution: Formation of 4-amino-3-hydroxy-2,3-diphenylbutanoic acid or 4-thio-3-hydroxy-2,3-diphenylbutanoic acid.
Scientific Research Applications
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes by interacting with proteins and nucleic acids. Detailed studies on its molecular pathways are ongoing to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-hydroxybenzoic acid: Shares the chloro and hydroxyl groups but has a simpler structure.
3-Hydroxy-2,3-diphenylpropanoic acid: Lacks the chloro group but has a similar backbone.
4-Chloro-3-oxo-2,3-diphenylbutanoic acid: An oxidized derivative of the compound.
Uniqueness
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid is unique due to the combination of its functional groups and the specific arrangement of its phenyl rings
Properties
CAS No. |
7468-10-2 |
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Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-2,3-diphenylbutanoic acid |
InChI |
InChI=1S/C16H15ClO3/c17-11-16(20,13-9-5-2-6-10-13)14(15(18)19)12-7-3-1-4-8-12/h1-10,14,20H,11H2,(H,18,19) |
InChI Key |
PQOAUXGNUMAXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)C(CCl)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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